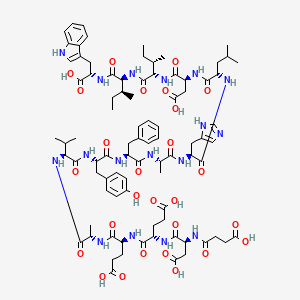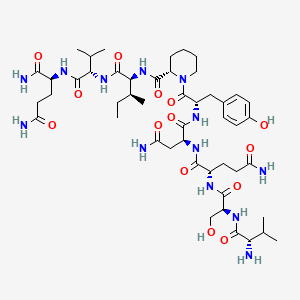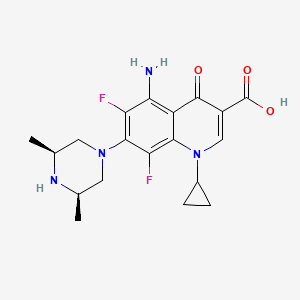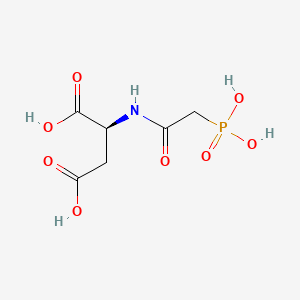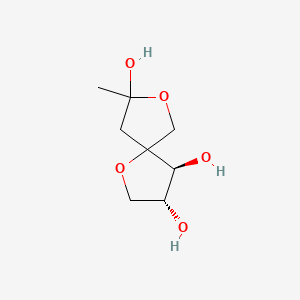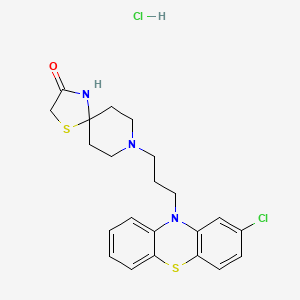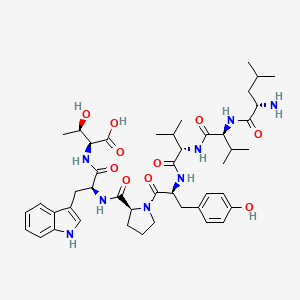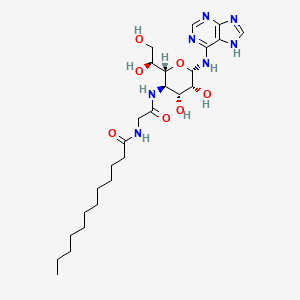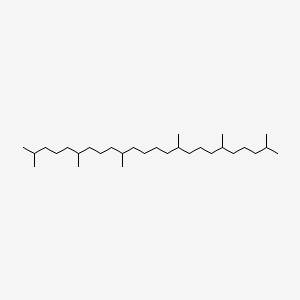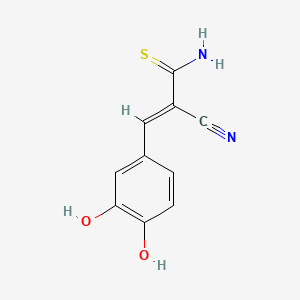
酪氨酸激酶抑制剂47
概述
描述
Tyrphostin 47, also known as 3,4-dihydroxy-α-cyanothiocinnamamide, is a member of the tyrphostin family, which are small molecular weight inhibitors of protein tyrosine kinases. These compounds were designed to inhibit the activity of epidermal growth factor receptor kinase, which plays a crucial role in cell signaling pathways. Tyrphostin 47 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
科学研究应用
Tyrphostin 47 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.
Biology: Tyrphostin 47 is used to investigate the role of tyrosine phosphorylation in various cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells and induce apoptosis. .
作用机制
Target of Action
Tyrphostin 47, also known as Tyrphostin A47 or RG 50864, is primarily targeted towards the inhibition of epidermal growth factor (EGF) receptor kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . This makes it a part of a series of small molecular weight inhibitors specifically designed for this purpose .
Mode of Action
The interaction of Tyrphostin 47 with its target leads to the inhibition of tyrosine phosphorylation in signal transduction pathways . This inhibition is crucial as tyrosine phosphorylation plays a significant role in various cellular processes, including cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by Tyrphostin 47 is the EGF receptor kinase pathway . By inhibiting this pathway, Tyrphostin 47 can effectively block the induction of scavenger receptor activity, as mediated by various growth factors . This inhibition can lead to significant downstream effects, such as the suppression of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 complex .
Pharmacokinetics
It is soluble in dmso (50 mg/ml), yielding a clear, orange solution, and also soluble in ethanol (40 mm) . This solubility suggests that Tyrphostin 47 may have good bioavailability.
Result of Action
The action of Tyrphostin 47 leads to several molecular and cellular effects. For instance, it has been shown to inhibit the growth of hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cells . This inhibition is achieved by causing a significant delay in the progression of MCF-7 cells through G1 and S phases of the cell cycle . Moreover, Tyrphostin 47 reduces the level of cyclin B1, a component of the mitosis promoting factor (MPF), by 90% in the presence of 100 µM Tyrphostin .
Action Environment
The action, efficacy, and stability of Tyrphostin 47 can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate hydrolysis . Furthermore, the compound should be stable for months in DMSO stored frozen . .
生化分析
Biochemical Properties
Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, mediated by various growth factors .
Cellular Effects
Tyrphostin 47 has significant effects on various types of cells and cellular processes. It inhibits the growth of hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell lines . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tyrphostin 47 exerts its effects at the molecular level through various mechanisms. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain, inhibiting the kinase activity of the EGF receptor . This leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of Tyrphostin 47 can change in laboratory settings. It has been observed that Tyrphostin 47 nonenzymatically decarboxylates [1-14C]-pyruvate . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
Tyrphostin 47 is involved in various metabolic pathways. It has been observed to affect the transition from aerobic to anaerobic metabolic pathways in low oxygen environments, prompting the activation of the glycolytic pathway to maintain stemness .
准备方法
The synthesis of Tyrphostin 47 involves several steps. The starting material is typically a benzylidenemalononitrile derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Condensation Reaction: The benzylidenemalononitrile derivative is condensed with thiourea to form the thiocinnamamide structure.
Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl groups at the 3 and 4 positions of the aromatic ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Tyrphostin 47 in high purity.
化学反应分析
Tyrphostin 47 undergoes several types of chemical reactions, including:
Oxidation: Tyrphostin 47 can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of Tyrphostin 47 can lead to the formation of dihydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The hydroxyl groups in Tyrphostin 47 can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives. .
相似化合物的比较
Tyrphostin 47 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin 1, Tyrphostin 23, and Tyrphostin AG 1478. These compounds share a common mechanism of action but differ in their chemical structures and specific targets. For example:
Tyrphostin 1: Inhibits epidermal growth factor receptor kinase but has a different chemical structure compared to Tyrphostin 47.
Tyrphostin 23: Also inhibits epidermal growth factor receptor kinase but is less potent than Tyrphostin 47.
Tyrphostin AG 1478: A highly potent inhibitor of epidermal growth factor receptor kinase with a different chemical structure
Tyrphostin 47 is unique in its specific inhibition of epidermal growth factor receptor kinase and its ability to induce apoptosis in cancer cells, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHQGWOETPXKLY-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018041 | |
| Record name | Tyrphostin AG 213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-86-9, 118409-60-2 | |
| Record name | Tyrphostin AG 213 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin 47 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin AG 213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin 47 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tyrphostin 47?
A1: Tyrphostin 47 acts by inhibiting tyrosine kinases. [, , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits selectivity for certain tyrosine kinases, but the exact mechanisms of its selectivity are not fully understood.
Q2: How does Tyrphostin 47 impact mast cell function?
A3: Studies suggest that Tyrphostin 47 inhibits mast cell degranulation, a process central to allergic reactions. In an in vitro guinea pig model of allergic asthma, Tyrphostin 47 significantly reduced antigen-induced bronchial contractions and the release of histamine and peptidoleukotrienes from lung tissue, suggesting that it acts by preventing mast cell degranulation. [, ]
Q3: Can Tyrphostin 47 influence glucose transport?
A4: Research indicates that Tyrphostin 47 interacts with the GLUT1 glucose transporter, specifically with the inward-facing conformation. [, ] Kinetic assays revealed it acts as a competitive inhibitor of equilibrium exchange and zero-trans exit transport, while being a noncompetitive inhibitor of net sugar entry into red blood cells. [] This suggests a potential role in regulating glucose transport, but further research is needed to fully elucidate this aspect.
Q4: What is the molecular formula and weight of Tyrphostin 47?
A4: The molecular formula of Tyrphostin 47 is C14H9NO2S, and its molecular weight is 255.3 g/mol. (Information obtained from chemical databases like PubChem and ChemSpider, not directly from the provided research papers.)
Q5: Is there any information available regarding the spectroscopic data of Tyrphostin 47?
A5: The provided research papers do not contain specific information on the spectroscopic data (NMR, IR, UV-Vis) of Tyrphostin 47. Such data would be found in chemistry journals or databases focused on chemical characterization.
Q6: How do structural modifications of Tyrphostin 47 affect its activity?
A8: While the provided research doesn't delve into systematic SAR studies, it does highlight the importance of specific structural features for Tyrphostin 47's activity. For instance, the inactive analog Tyrphostin A1, differing in its substitution pattern, was unable to displace NPA (Naphthylphthalamic Acid) from its binding site on plasma membranes, unlike Tyrphostin 47. [] This underscores that even minor structural changes can significantly influence the compound's activity and target selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
